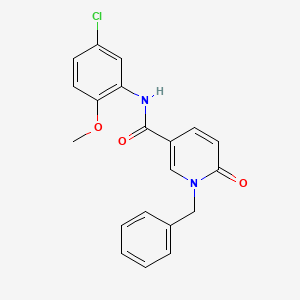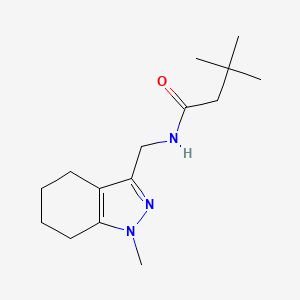![molecular formula C20H15FN4O B2729394 N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105240-45-6](/img/structure/B2729394.png)
N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide, commonly known as FPBA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FPBA belongs to the class of benzimidazole derivatives and has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Peripheral Benzodiazepine Receptor Study
Research has demonstrated the synthesis and biological evaluation of compounds, including those similar to N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide, for studying the peripheral benzodiazepine receptors (PBRs) using imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These compounds have shown high in vitro affinity and selectivity for PBRs, offering potential utility in exploring neurodegenerative disorders through imaging of PBR expression. The development of radiolabeled compounds for these receptors could aid in diagnosing and understanding the progression of diseases like Alzheimer's and Parkinson's (Fookes et al., 2008; Mattner et al., 2008).
Phosphoinositide 3-Kinase/mTOR Dual Inhibition
Another area of research interest is the compound's role in inhibiting key enzymes like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell growth and survival. Compounds structurally related to this compound have been found to be potent and efficacious inhibitors of PI3Kα and mTOR both in vitro and in vivo. Modifications of the compound's core structure have aimed to improve metabolic stability, enhancing its potential as a therapeutic agent against various cancers (Stec et al., 2011).
Antitumor Activities
The compound and its derivatives have also been synthesized and evaluated for their antitumor activities. Notably, the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors has highlighted compounds with significant inhibitory activity against human gastric carcinoma cell lines. These findings suggest a promising avenue for the development of new anticancer agents (Zhu, 2015).
Antiviral and Anticonvulsant Properties
Additionally, research into compounds similar to this compound has explored their potential as antiviral and anticonvulsant agents. This includes the synthesis of derivatives designed to test as antirhinovirus agents and non-benzodiazepine anxiolytics, showing promising results in preclinical models (Hamdouchi et al., 1999; Tomczuk et al., 1991).
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c21-15-6-3-7-16(11-15)23-19(26)13-25-18-9-2-1-8-17(18)24-20(25)14-5-4-10-22-12-14/h1-12H,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVXVMWAOYNNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC=C3)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide](/img/structure/B2729312.png)


![1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2729317.png)
![2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2729318.png)






![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B2729331.png)

